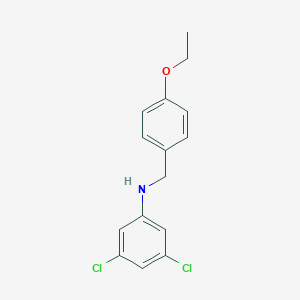

3,5-dichloro-N-(4-ethoxybenzyl)aniline

Description

This analog has a molecular formula of C₁₅H₁₃Cl₂NO and a molar mass of 294.18 g/mol.

Properties

Molecular Formula |

C15H15Cl2NO |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

3,5-dichloro-N-[(4-ethoxyphenyl)methyl]aniline |

InChI |

InChI=1S/C15H15Cl2NO/c1-2-19-15-5-3-11(4-6-15)10-18-14-8-12(16)7-13(17)9-14/h3-9,18H,2,10H2,1H3 |

InChI Key |

KAMPXDPNYWFRLK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-dichloro-N-(4-ethoxybenzyl)aniline with structurally or functionally related aniline derivatives:

| Compound Name | Molecular Formula | Key Substituents | Molar Mass (g/mol) | Applications/Properties |

|---|---|---|---|---|

| This compound* | C₁₅H₁₄Cl₂NO | 3,5-dichlorophenyl, 4-ethoxybenzyl | ~294.18 (estimated) | Potential agrochemical intermediate |

| 3,5-Dichloro-N-(thiophen-2-ylmethyl)aniline | C₁₁H₉Cl₂NS | 3,5-dichlorophenyl, thiophen-2-ylmethyl | 258.17 | Unknown (structural analog) |

| Zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide) | C₁₅H₁₇Cl₃NO₂ | 3,5-dichloro-4-methylphenyl, chloro-oxopropyl | 372.67 | Fungicide (agricultural use) |

| 4-Amino-3,5-dimethylbenzonitrile | C₉H₉N₂ | 4-amino-3,5-dimethylphenyl, nitrile | 145.18 | Biochemical research (substrate analog) |

Key Comparisons:

Structural Analogues 3,5-Dichloro-N-(thiophen-2-ylmethyl)aniline (): Replacing the ethoxybenzyl group with a thiophen-2-ylmethyl substituent introduces sulfur into the structure, which may alter electronic properties and solubility. The thiophene moiety’s aromaticity could enhance π-π stacking interactions compared to the ethoxybenzyl group . Zoxamide (): A commercial fungicide with a chloro-oxopropyl side chain.

Zoxamide’s higher molar mass (372.67 g/mol) and additional chloro substituents may enhance binding affinity to fungal targets but reduce solubility in polar solvents .

Synthetic Routes

- Similar aniline derivatives (e.g., ) are synthesized via reactions between substituted anilines and electrophilic reagents like 4,5-dichloro-1,2,3-dithiazolium chloride. This method could be adapted for the target compound by substituting 4-ethoxybenzylamine .

Applications Zoxamide’s fungicidal activity underscores the relevance of 3,5-dichloroaniline scaffolds in agrochemistry. The target compound’s ethoxybenzyl group may confer unique selectivity or resistance profiles . Substrate analogs like 4-amino-3,5-dimethylbenzonitrile () are used in enzymatic studies, suggesting the target compound could serve as a probe in biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.